N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
CAS No.:
Cat. No.: VC20186827
Molecular Formula: C25H23N3O2S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O2S |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | N-[3-(2-methoxyethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide |
| Standard InChI | InChI=1S/C25H23N3O2S/c1-30-18-17-28-22(19-11-5-2-6-12-19)24(27-23(29)20-13-7-3-8-14-20)31-25(28)26-21-15-9-4-10-16-21/h2-16H,17-18H2,1H3,(H,27,29) |
| Standard InChI Key | RUZAREAIOWFWCL-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer effects, attributed to their ability to modulate enzyme activity. The compound features a thiazole ring, a phenyl group, and various functional groups that contribute to its biological activity.
Synthesis
The synthesis of N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves several steps, requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm the product's identity.
Biological Activities
Thiazole derivatives, including N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide, are known for their potential pharmacological activities. These compounds can exhibit anti-inflammatory and anticancer effects by interacting with biological targets such as enzymes or receptors. The mechanism of action often involves modulating enzyme activity, which can lead to therapeutic benefits.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume